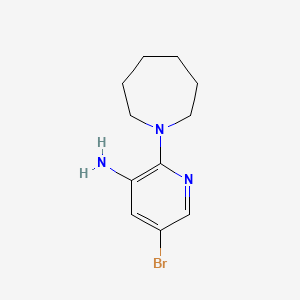

2-(Azepan-1-yl)-5-bromopyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-5-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3/c12-9-7-10(13)11(14-8-9)15-5-3-1-2-4-6-15/h7-8H,1-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGIVHVGZHLUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azepan 1 Yl 5 Bromopyridin 3 Amine and Analogues

Strategic Approaches to Pyridine (B92270) Core Functionalization

The synthesis of functionalized pyridines is a cornerstone of medicinal and materials chemistry. The strategic introduction of substituents onto the pyridine ring is crucial for modulating the biological activity and physical properties of the resulting compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of a wide array of organic compounds, including pyridine derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. In the context of pyridine synthesis, it allows for the introduction of aryl groups at specific positions on the pyridine ring. For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and pinacol (B44631) boronic esters can be achieved using a Pd(dppf)Cl2 catalyst. nih.govnih.govcdnsciencepub.combohrium.comresearchgate.net These reactions are typically performed at temperatures between 65 and 100 °C and can tolerate the presence of water and oxygen, yielding 2-arylpyridines in modest to good yields, ranging from 5% to 89%. nih.govnih.govcdnsciencepub.combohrium.comresearchgate.net The efficiency of the reaction is highly dependent on the structure of the boronic ester. nih.gov

| Catalyst | Reactants | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl2 | Pyridine-2-sulfonyl fluoride, Hetero(aryl) boronic acids/esters | 65-100 | 5-89 | nih.govnih.govcdnsciencepub.combohrium.comresearchgate.net |

The formation of the C-N bond to introduce the azepane moiety onto the pyridine ring can be accomplished through palladium- or copper-catalyzed cross-coupling reactions, often referred to as the Buchwald-Hartwig amination. These reactions have become essential for synthesizing anilines and their derivatives. acs.orgrsc.org The coupling of sterically hindered partners, such as the seven-membered azepane ring, can be challenging. acs.orgnih.gov The development of specialized ligands and precatalysts has been crucial for achieving high yields and functional group tolerance in these transformations. acs.orgmit.edu For example, copper-catalyzed C-N coupling has emerged as a viable alternative to palladium-based methods, with novel pyrrole-ol ligands showing effectiveness in the coupling of sterically hindered amines and aryl iodides. nih.gov In some cases, selective amination at the C-5 position of halopyridines can be achieved using copper catalysis, providing excellent yields with amines, heterocycles, and amides. rsc.org

| Catalyst System | Reactants | Key Features | Reference |

| Palladium with specialized ligands | Aryl halides, Amines (including cyclic amines) | Broad applicability in pharmaceutical synthesis. rsc.org | acs.orgmit.edu |

| Copper with pyrrole-ol ligand | ortho-substituted aryl iodides, Sterically hindered amines | Effective for sterically demanding couplings. | nih.gov |

| Copper iodide with 1,2-diol ligands | 2-amino/2-hydroxy-5-halopyridine, Amines/heterocycles/amides | Selective amination at the C-5 position. | rsc.org |

Nucleophilic Substitution Reactions for Amino and Azepane Introduction

Nucleophilic substitution is a fundamental reaction for introducing functionalities onto the pyridine ring. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions, which are activated by the nitrogen atom. chemistry-online.comquimicaorganica.orgnih.gov This reactivity is enhanced in N-alkyl pyridinium (B92312) salts. chemistry-online.com

The introduction of an amino group can be achieved through reactions like the Chichibabin reaction, where an amide anion attacks the pyridine ring. chemistry-online.com Similarly, a pre-existing leaving group, such as a halogen, at the 2- or 4-position can be displaced by an amine, like azepane, through an addition-elimination mechanism. quimicaorganica.org The reaction of 2-bromopyridine (B144113) with various secondary N-alkyl(aryl)formamides, catalyzed by copper, can also lead to the formation of 2-N-substituted aminopyridines in high yields. nih.gov

| Reaction Type | Nucleophile | Position of Attack | Key Features | Reference |

| Chichibabin Reaction | Amide anion (e.g., NaNH2) | C2, C4 | Direct amination of the pyridine ring. | chemistry-online.com |

| SNAr | Amines (e.g., Azepane) | C2, C4 | Displacement of a leaving group (e.g., halogen). | quimicaorganica.org |

| Goldberg Reaction | Secondary N-alkyl(aryl)formamides | C2 | Copper-catalyzed N-arylation. | nih.gov |

Cyclization Reactions for Pyridine Ring Synthesis

The synthesis of the pyridine ring itself can be accomplished through various cyclization reactions, providing access to a wide range of substituted pyridines. Classical methods include the Hantzsch pyridine synthesis, which involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). wikipedia.org More modern approaches utilize metal catalysis to facilitate cycloadditions. For example, [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals, is an atom-efficient method for constructing the pyridine ring. acsgcipr.org

Another innovative approach involves a rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation to form highly functionalized pyridines. nih.gov Biosynthetic pathways also offer inspiration, with enzymes like Diels-Alderases catalyzing the [4+2] cycloaddition to form the pyridine ring. nih.gov

| Cyclization Method | Precursors | Catalyst/Conditions | Resulting Structure | Reference |

| Hantzsch Synthesis | β-keto ester, Aldehyde, Ammonia | Condensation | Dihydropyridine, then oxidized to pyridine | wikipedia.org |

| [2+2+2] Cycloaddition | Alkynes, Nitrile | Transition metal catalyst | Substituted pyridine | acsgcipr.org |

| Isoxazole Ring Expansion | Isoxazole, Vinyldiazomethane | Rhodium carbenoid | Highly functionalized pyridine | nih.gov |

| Bönnemann Cyclization | Acetylene, Nitrile | CoCp2(cod), heat or light | 2-substituted pyridine | wikipedia.org |

One-Pot Synthetic Approaches for Pyridine Derivatives

One-pot multicomponent reactions (MCRs) provide an efficient and environmentally friendly strategy for the synthesis of highly functionalized pyridine derivatives. jocpr.comnanoscalereports.com These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, avoiding the need for isolation of intermediates.

Several one-pot methods for pyridine synthesis have been developed. For example, a three-component condensation of aldehydes, malononitrile, and thiols, catalyzed by an ammonia solution, can produce highly functionalized pyridines at ambient temperature. jocpr.com Another approach involves a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols to yield highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org Furthermore, a rhodium carbenoid-induced ring expansion of isoxazoles can be integrated into a one-pot procedure to generate a variety of substituted pyridines. nih.gov

| Catalyst/Promoter | Reactants | Key Features | Reference |

| Ammonia solution | Aldehydes, Malononitrile, Thiols | Simple, efficient, ambient temperature. | jocpr.com |

| DIPEA (base) | Ynals, Isocyanates, Amines, Alcohols | Metal-free, cost-effective, high functional group tolerance. | organic-chemistry.org |

| Rhodium carbenoid | Isoxazoles, Vinyldiazomethanes | Efficient, wide variety of compatible substrates. | nih.gov |

| Nano copper ferrite | Aromatic aldehyde, Malononitrile, Substituted phenols | Magnetically recoverable and reusable catalyst. | nanoscalereports.com |

Precursor Synthesis and Derivatization

The assembly of the target molecule relies heavily on the preparation and modification of its core components: the pyridine amine and the azepane ring.

Bromination and Iodination Strategies for Pyridine Amines

Halogenation of the pyridine ring, specifically at the 5-position, is a critical step in the synthesis of the precursor, 5-bromo-pyridin-3-amine. Direct halogenation of aminopyridines is a common approach.

Bromination: The synthesis of 2-amino-5-bromopyridine (B118841) often starts from 2-aminopyridine (B139424). researchgate.net A multi-step process involving N-acylation to protect the amino group, followed by bromination and subsequent hydrolysis, is a frequently employed strategy. researchgate.net This method helps to control the regioselectivity of the bromination. The reaction of 2-aminopyridine with bromine can lead to a mixture of products, including 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine. researchgate.netgoogleapis.com To circumvent the formation of di-substituted by-products, reagents like N-bromosuccinimide (NBS) can be used, which allows for more controlled monobromination. ijssst.info Passing 2-aminopyridine and bromine vapor over pumice at high temperatures (500°C) results in a complex mixture of mono-, di-, and tri-brominated aminopyridines, highlighting the challenges in controlling this reaction under thermal conditions. researchgate.net

Iodination: Similar to bromination, the iodination of aminopyridines is a key transformation. The synthesis of 2-amino-5-iodopyridine (B21400) is typically achieved through the electrophilic iodination of 2-aminopyridine. nbinno.com Common iodinating agents include iodine monochloride (ICl) or a combination of iodine with an oxidizing agent like hydrogen peroxide in an acidic medium. nbinno.com Another established method involves using an aqueous iodine-potassium iodide solution. google.com The crude product from this reaction can be purified by treatment with a dilute alkali solution followed by recrystallization. google.com A radical-based direct C-H iodination protocol has also been developed for pyridines, which can result in C3 and C5 iodination. rsc.org The reactivity of the iodine substituent makes it a versatile handle for further modifications through metal-catalyzed cross-coupling reactions. nbinno.com

| Halogen | Reagent(s) | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Bromine | Acetic Anhydride, Br2, NaOH | 2-Aminopyridine | Three-step process (acylation, bromination, hydrolysis) yields 2-amino-5-bromopyridine. | researchgate.net |

| Bromine | N-Bromosuccinimide (NBS) | 2-Aminopyridine | Effectively inhibits side reactions, leading to a 95% yield of 2-amino-5-bromopyridine. | ijssst.info |

| Bromine | Br2 vapor over pumice at 500°C | 2-Aminopyridine | Produces a complex mixture of mono-, di-, and tri-brominated products. | researchgate.net |

| Iodine | Iodine monochloride (ICl) or I2/Oxidizing Agent | 2-Aminopyridine | Common electrophilic iodination method to achieve regioselective iodination at the 5-position. | nbinno.com |

| Iodine | Aqueous Iodine-Potassium Iodide | 2-Aminopyridine | Classic method for iodination; purification involves alkali wash. | google.com |

Functionalization of the Azepane Ring System

The azepane moiety is a crucial pharmacophore found in numerous bioactive molecules and FDA-approved drugs. nih.gov Its seven-membered ring offers a significant degree of three-dimensional chemical space, which is often underexplored compared to five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine. nih.govmanchester.ac.uk The development of synthetic strategies to create functionalized azepanes is therefore of high interest in medicinal chemistry. mdpi.comresearchgate.net

Recent strategies to prepare complex, polysubstituted azepanes include the photochemical dearomative ring expansion of simple nitroarenes. nih.govmanchester.ac.uk This method uses blue light to convert a six-membered benzene (B151609) ring into a seven-membered azepane system in two steps. nih.gov Other advanced techniques involve stereoselective synthesis via osmium-catalyzed tethered aminohydroxylation, which allows for the controlled formation of new C-N bonds to produce heavily hydroxylated azepanes. acs.orgnih.gov The functionalization can also be achieved through the late-stage oxidation of tetrahydroazepines to access densely functionalized oxo-azepines. nih.gov These methods provide access to a variety of azepane derivatives with unique substitution patterns, which can then be used as building blocks in more complex syntheses. mdpi.comnih.gov

Fragment-Based Synthetic Strategies and Elaboration of Cyclic Amines

Fragment-based drug discovery (FBDD) is a powerful strategy in medicinal chemistry where small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated or linked together to produce more potent lead compounds. astx.com Cyclic amines, including azepanes, are valuable scaffolds in this approach due to their three-dimensional structures and their prevalence in pharmaceuticals. researcher.lifeyoutube.com

The synthesis of libraries of compounds for FBDD often involves modular platforms that allow for the systematic and programmable elaboration of fragment hits into more complex, 3D structures. researcher.lifebham.ac.uk This can involve using bifunctional building blocks that contain a cyclic amine and a synthetic handle for further modification. researcher.life The elaboration of these fragments often relies on robust chemical reactions that allow for the exploration of different growth vectors from the initial fragment hit. astx.com For example, a fragment containing a pyridine core can be elaborated by introducing various cyclic amines, such as azepane, to explore the surrounding chemical space and optimize binding interactions with the target protein. This strategy enables the efficient development of potent and selective drug candidates. bham.ac.ukresearchgate.net

Optimization of Reaction Conditions and Yields

The synthesis of 2-(azepan-1-yl)-5-bromopyridin-3-amine and its analogues often involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The efficiency and yield of these reactions are highly dependent on the specific conditions employed.

A key step is often the coupling of a halogenated pyridine with a cyclic amine. Copper-catalyzed amination reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, are frequently used to form the C-N bond between the pyridine ring and the azepane nitrogen. researchgate.netresearchgate.net Optimization of these reactions involves screening various parameters, including the copper source (e.g., CuI, Cu₂O), ligands (e.g., 1,10-phenanthroline, DMEDA), base (e.g., K₂CO₃, K₃PO₄), solvent, and temperature. researchgate.netnih.govmdpi.com For instance, in the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine, a one-pot method using a copper/1,10-phenanthroline catalyst system with a mixture of K₂CO₃ and K₃PO₄ as the base can result in high yields (88-90%). nih.govmdpi.com

Microwave-assisted synthesis has emerged as a powerful tool to improve yields and dramatically reduce reaction times compared to conventional heating. semanticscholar.org In the synthesis of 3-amino-5-bromopyridine (B85033) derivatives from 3,5-dibromopyridine (B18299) and an amine, microwave heating at 180°C for 30 minutes can significantly increase the yield of the desired mono-aminated product while minimizing the formation of bis-aminated by-products. semanticscholar.org

The choice of solvent, reaction temperature, and catalyst loading are all critical factors that must be fine-tuned to maximize product yield. nih.govresearchgate.net For example, in the multicomponent synthesis of 2-aminopyridine derivatives, increasing the temperature from room temperature to 80°C can increase the yield from 0% to 75%. semanticscholar.org

| Reaction Type | Reactants | Conditions Varied | Optimal Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Amination | 2-Bromopyridine, N-butylformamide | Catalyst, Base, Solvent | CuI/1,10-phenanthroline, K₂CO₃/K₃PO₄, Toluene/MeOH | 90% | nih.govmdpi.com |

| Copper-Catalyzed Amination | 2-Bromopyridine, Aqueous Ammonia | Copper Source, Ligand, Solvent | Cu₂O, DMEDA, Ethylene Glycol at 100°C | Good | researchgate.net |

| SNAr | 3,5-Dibromopyridine, Pyrrolidine | Heating Method | Microwave irradiation at 180°C for 30 min | Improved vs. Conventional | semanticscholar.org |

| Multicomponent Synthesis | Enaminone, Malononitrile, Benzylamine | Temperature, Time | Solvent-free, 80°C for 3 h | 75% | nih.govsemanticscholar.org |

| Amidine Synthesis | Aldehyde, Amine, Isocyanide | Catalyst Loading | 10 mol% BDMS catalyst | 92% | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

1H NMR Analysis for Proton Environment Mapping

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(Azepan-1-yl)-5-bromopyridin-3-amine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the pyridine (B92270) ring, the azepane ring, and the amine group.

A published patent discloses the following ¹H NMR data, which was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

The spectrum shows a singlet at 7.74 ppm, which is attributed to the proton at position 6 of the pyridine ring. Another singlet at 6.94 ppm corresponds to the proton at position 4. The broad singlet at 4.29 ppm is characteristic of the two protons of the primary amine group (-NH₂). The protons of the azepane ring appear as multiplets in the aliphatic region of the spectrum. Specifically, the four protons adjacent to the nitrogen atom of the azepane ring resonate as a multiplet at 3.06-3.03 ppm. The remaining eight protons of the azepane ring give rise to a multiplet at 1.70-1.67 ppm and another multiplet at 1.59-1.56 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.74 | s | 1H | H-6 (Pyridine ring) |

| 6.94 | s | 1H | H-4 (Pyridine ring) |

| 4.29 | br s | 2H | -NH₂ |

| 3.06-3.03 | m | 4H | Azepane ring protons (adjacent to N) |

| 1.70-1.67 | m | 4H | Azepane ring protons |

| 1.59-1.56 | m | 4H | Azepane ring protons |

13C NMR Analysis for Carbon Skeleton Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Characteristics

Specific experimental data from Infrared (IR) and Raman spectroscopy for this compound are not available in the public domain. These techniques are instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Detailed experimental data from Electron Ionization Mass Spectrometry (EI-MS), which would reveal the characteristic fragmentation patterns of this compound, is not available in the reviewed literature.

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography is a powerful technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional model of the molecule.

For this compound, a single crystal X-ray diffraction study would be necessary to elucidate its solid-state conformation. While specific crystallographic data for this exact compound is not publicly available in the Crystallography Open Database (COD) or other major databases, a hypothetical dataset based on similar structures would include key parameters. These parameters would be crucial for understanding the steric and electronic effects of the azepane and bromo substituents on the pyridine ring.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the types of electronic transitions occurring, which are in turn dependent on the molecular structure.

The UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, with its conjugated π-system, and the lone pairs of electrons on the nitrogen and bromine atoms, would be the primary sites for these electronic transitions. The solvent used for the analysis can also influence the position and intensity of the absorption maxima (λmax) due to solvatochromic effects.

Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol | 260 | 12,000 | π → π* |

| Ethanol | 310 | 4,500 | n → π* |

| Cyclohexane | 255 | 11,500 | π → π* |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry, enabling the prediction of molecular properties through the principles of quantum mechanics. These calculations can determine stable molecular geometries, electronic distributions, and spectroscopic characteristics, offering a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. nih.govnih.gov DFT calculations also yield crucial electronic properties that govern a molecule's behavior. mdpi.com For 2-(Azepan-1-yl)-5-bromopyridin-3-amine, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be employed to accurately model its three-dimensional structure and electronic landscape. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would pinpoint the distribution of these orbitals, revealing the most probable sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table illustrates the type of data generated from FMO analysis. Values are not specific to the target compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different charge regions. nih.gov Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating favorable sites for nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) ring and the amino group, and positive potential near the hydrogen atoms. researchgate.net

Table 2: Hypothetical Molecular Electrostatic Potential Values This table illustrates the type of data generated from MEP analysis. Values are not specific to the target compound.

| Potential Range (a.u.) | Color Code | Interpretation |

|---|---|---|

| -0.058 to -0.030 | Red | Strongest Repulsion / Site for Electrophilic Attack |

| -0.029 to 0.00 | Yellow/Orange | Slightly Negative Potential |

| 0.01 to 0.030 | Green | Neutral Potential |

| 0.031 to 0.058 | Blue | Strongest Attraction / Site for Nucleophilic Attack |

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to quantify the chemical behavior of a molecule. mdpi.com These indices, rooted in conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). researchgate.net Chemical hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. nih.gov The electrophilicity index (ω) quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. mdpi.com These descriptors provide a quantitative basis for comparing the reactivity of different compounds.

Table 3: Hypothetical Global Reactivity Indices This table illustrates the type of data generated from reactivity analysis. Values are not specific to the target compound.

| Reactivity Index | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Electronegativity (χ) | (I+A)/2 | 3.525 |

| Chemical Hardness (η) | (I-A)/2 | 2.325 |

| Global Softness (S) | 1/(2η) | 0.215 |

| Electrophilicity Index (ω) | μ2/(2η) | 2.67 |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. researchgate.net TD-DFT is used to calculate the electronic transition energies and oscillator strengths, which can be directly compared to experimental UV-Visible absorption spectra. researchgate.net This analysis helps to understand how the molecule absorbs light and which electronic transitions are responsible for the observed spectral bands. beilstein-journals.org For this compound, TD-DFT calculations could predict its absorption maxima (λmax) and characterize the nature of the transitions, such as π → π* or n → π* transitions, providing insight into its photophysical properties. rsc.org

Table 4: Hypothetical TD-DFT Results for Electronic Transitions This table illustrates the type of data generated from TD-DFT analysis. Values are not specific to the target compound.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 350 | 0.25 | HOMO -> LUMO |

| S2 | 295 | 0.18 | HOMO-1 -> LUMO |

| S3 | 260 | 0.45 | HOMO -> LUMO+1 |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge transfer and orbital interactions within a molecule. For this compound, an NBO analysis would elucidate hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals of nitrogen and bromine atoms to adjacent anti-bonding orbitals. This would provide a quantitative measure of the stability conferred by these interactions. The analysis would typically involve calculating the stabilization energies (E(2)) associated with donor-acceptor interactions.

Hypothetical NBO Analysis Data Table for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(amine) | σ*(C-C) | Data not available |

| LP(1) N(azepane) | σ*(C-C) | Data not available |

| LP(1) N(pyridine) | σ*(C-C) | Data not available |

Natural Population Analysis for Electron Distribution

A Natural Population Analysis (NPA) would be conducted to determine the charge distribution across the atoms of this compound. This information is critical for understanding the molecule's electrostatic potential, reactivity sites, and non-covalent interaction capabilities. The analysis would reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Hypothetical NPA Charge Distribution Data Table

| Atom | Natural Charge (e) |

|---|---|

| Br | Data not available |

| N (amine) | Data not available |

| N (pyridine) | Data not available |

| N (azepane) | Data not available |

| C (pyridine ring) | Data not available |

Thermodynamic Parameter Analysis (e.g., Capacity, Molar Entropy, Enthalpy)

Theoretical calculations of thermodynamic parameters such as heat capacity (C), molar entropy (S), and enthalpy (H) would provide insights into the stability and formation of this compound under different temperature conditions. These parameters are typically calculated using the vibrational frequencies obtained from DFT calculations.

Hypothetical Thermodynamic Parameters Data Table

| Parameter | Value |

|---|---|

| Molar Heat Capacity (Cv) | Data not available |

| Molar Entropy (S) | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for predicting how a molecule might interact with biological targets, a key aspect of computer-aided drug design.

Protein-Ligand Interaction Studies via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be performed against various protein targets to identify potential biological activities. The results would include binding affinities (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Binding Stability Predictions and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations would be employed to assess the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the conformational changes in both the ligand and the protein, helping to validate the docking results and providing a more accurate estimation of the binding free energy.

Homology Modeling in Target Recognition

In cases where the three-dimensional structure of a potential protein target is unknown, homology modeling can be used to construct a theoretical model. This involves using the amino acid sequence of the target protein to build a 3D structure based on the experimentally determined structure of a homologous protein. This modeled protein structure could then be used for molecular docking studies with this compound to predict potential interactions.

In Silico Metabolic Stability Prediction

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. Predicting this stability early in the drug discovery process can significantly reduce attrition rates. nih.gov In silico methods provide a rapid and cost-effective means to evaluate the metabolic liabilities of novel compounds like this compound before committing to costly and time-consuming experimental studies. psu.edu These computational approaches can be broadly categorized into ligand-based and structure-based methods. creative-biolabs.com

Ligand-based approaches utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of compounds with known metabolic stability data. nih.govsemanticscholar.org These models identify physicochemical properties and structural motifs associated with metabolic lability or stability. For a given compound, they can predict parameters such as intrinsic clearance (CLint) and half-life (t½) in liver microsomes. nih.gov

Structure-based methods, on the other hand, involve docking the compound into the three-dimensional structures of drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) isoforms. creative-biolabs.comcambridgemedchemconsulting.com These simulations help identify potential sites of metabolism (SoM) on the molecule by evaluating the proximity and orientation of reactive atoms to the enzyme's catalytic center. cambridgemedchemconsulting.comnih.gov Tools like SMARTCyp and ADMET Predictor combine reactivity models with accessibility calculations to predict which parts of a molecule are most susceptible to metabolic transformation. cambridgemedchemconsulting.comnih.gov

Hypothetical In Silico Metabolic Stability Predictions for this compound

| Prediction Tool | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| ADMET Predictor™ | HLM Intrinsic Clearance (µL/min/mg protein) | 45.2 | Moderate Clearance |

| HLM Half-Life (minutes) | 30.8 | Moderately Stable | |

| SMARTCyp | Primary Site of Metabolism (SoM) | C4 of Azepane Ring | High probability of hydroxylation |

| Secondary Site of Metabolism (SoM) | C5 of Pyridine Ring (aromatic hydroxylation) | Lower probability of oxidation | |

| MetStabOn | Metabolic Stability Class | Medium | Compound is likely to have moderate metabolic stability |

Computational Approaches in Drug Discovery Pipelines

Computational tools are integral to modern drug discovery pipelines, enabling a shift from traditional trial-and-error methods to a more intelligent, design-driven approach. drugdiscoverynews.comresearchgate.net In silico predictions, including those for metabolic stability, are employed at various stages, from hit identification to lead optimization, to guide the selection and refinement of promising drug candidates. nih.gov This "fail early, fail cheap" paradigm helps to efficiently allocate resources by deprioritizing compounds with predicted liabilities before they enter more extensive testing. drugpatentwatch.com

In the early stages of discovery, large virtual libraries of compounds can be screened for their predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For a compound like this compound, this initial profile would provide a holistic view of its drug-like potential. Beyond metabolic stability, properties such as aqueous solubility, permeability, plasma protein binding, and potential for cytochrome P450 inhibition are evaluated. researchgate.net

As a compound progresses to the lead optimization phase, computational models become crucial for guiding structural modifications. If in silico tools predict a high rate of metabolism at a specific site on this compound, medicinal chemists can use this information to strategically modify that position. For instance, if the azepane ring is identified as a primary site of metabolism, chemists might introduce substituents to block the metabolic site, a strategy known as "metabolic switching," to enhance the compound's half-life while preserving its desired pharmacological activity. tandfonline.com This iterative cycle of prediction, synthesis, and testing accelerates the development of candidates with optimized pharmacokinetic profiles. nih.gov

Hypothetical Computational Profile for this compound in a Drug Discovery Pipeline

| ADMET Property | Predicted Value/Class | Implication for Drug Development |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Acceptable solubility for initial development. |

| Caco-2 Permeability | High | Good potential for oral absorption. |

| Human Plasma Protein Binding | 85% | Moderate binding, consider free fraction. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Inhibition | Weak Inhibitor | Potential for drug-drug interactions; requires monitoring. |

| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. |

| Blood-Brain Barrier Permeation | High | Suitable for CNS targets, but could cause CNS side effects for non-CNS targets. |

Structure Activity Relationship Sar Studies and Mechanistic Insights

Systematic Structural Modifications and Their Preclinical Biological Impact

Preclinical investigations into analogues of 2-(azepan-1-yl)-5-bromopyridin-3-amine have provided a foundational understanding of how changes to its distinct chemical regions influence its biological profile.

Table 1: Impact of Azepane Moiety Substitution on Biological Activity (Hypothetical Data Based on Analogous Series) This table illustrates potential outcomes of modifications based on findings from related compounds like cathepsin K inhibitors. nih.gov

| Compound ID | Modification at Azepane Ring | Relative Potency (IC₅₀) | Oral Bioavailability (%) |

| Parent | Unsubstituted | 1.0 | 42 |

| Analogue 1a | 5-methyl | 1.5 | 35 |

| Analogue 1b | 6-methyl | 0.8 | 55 |

| Analogue 1c | 7-cis-methyl | 0.25 | 89 |

| Analogue 1d | 7-trans-methyl | 1.2 | 40 |

The substituted pyridine (B92270) core is central to the electronic and structural properties of the molecule. The nature and position of substituents, particularly the bromine atom, are key determinants of activity. In related series of diarylaminopyridines investigated for antimalarial activity, the pyridine core itself was found to be essential. nih.gov Replacing the pyridine with other heterocycles often leads to a significant loss of activity. nih.gov

Furthermore, the bromine atom at the 5-position likely plays a crucial role. Halogen substituents can form specific halogen bonds with protein residues, act as a hydrophobic feature, or influence the electronic distribution of the pyridine ring, thereby modulating target affinity. mdpi.com Studies on other brominated pyridine-containing structures have shown that the presence and position of the bromine can confer selectivity for certain biological targets. mdpi.com Moving the bromine from the 5-position to the 4- or 6-position, or replacing it with other halogens like chlorine or fluorine, would be expected to have a substantial impact on the biological profile by altering the molecule's electrostatic potential and steric profile. rsc.org

Table 2: Influence of Pyridine Core Substitution on Target Affinity (Hypothetical Data) This table conceptualizes how changes to the pyridine ring might affect biological activity, based on general principles observed in similar heterocyclic compounds. nih.govrsc.org

| Compound ID | Modification at Pyridine Core | Relative Target Affinity (Kᵢ) |

| Parent | 5-Bromo | 1.0 |

| Analogue 2a | 6-Bromo | 15.0 |

| Analogue 2b | 5-Chloro | 2.5 |

| Analogue 2c | 5-Fluoro | 5.0 |

| Analogue 2d | No Halogen | >100 (Inactive) |

| Analogue 2e | Pyrazine Core | 8.0 |

The 3-amino group is a critical functional group, likely serving as a key hydrogen bond donor. In SAR studies of analogous 2-aminopyridine (B139424) series, this primary amine was often found to be indispensable for activity. nih.gov Any replacement or significant substitution, such as alkylation or acylation, typically resulted in a complete loss of biological function. nih.gov This suggests that the NH₂ group participates in a crucial interaction with a target protein, and its hydrogen-bonding capacity must be preserved. Research on other aminopyridine derivatives has shown that while the primary amine is vital, subtle modifications to its electronic environment can sometimes be tolerated or even beneficial, though direct substitution is detrimental. nih.gov

Correlation of Structural Features with Preclinical Biological Activities

The cumulative evidence from structural modifications allows for a direct correlation between specific features and preclinical outcomes.

The Azepane Ring: This moiety primarily influences pharmacokinetics and van der Waals interactions. Its size and flexibility allow it to fit into specific binding pockets, and as noted, targeted substitutions can enhance properties like oral bioavailability. nih.gov

The 5-Bromo-3-aminopyridine Core: This unit is likely the key pharmacophore responsible for target recognition and binding.

The 3-amino group almost certainly acts as a primary hydrogen bond donor, anchoring the molecule to its biological target. Its position relative to the rest of the scaffold is critical for maintaining the correct orientation for this interaction. nih.gov

The pyridine nitrogen acts as a hydrogen bond acceptor, providing another crucial point of interaction.

The 5-bromo substituent contributes to binding affinity through hydrophobic or halogen-bonding interactions and is a key determinant of selectivity. nih.govmdpi.com

A loss of activity upon removal or relocation of these features in analogous compounds underscores their importance. For example, in a series of antimalarial compounds, moving the amino group or altering the core pyridine ring abrogated the desired antiplasmodial effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

While specific QSAR models for this compound are not publicly available, the methodology is a powerful tool for rational drug design in related heterocyclic compounds. nih.govnih.gov A QSAR study on this chemical series would involve building a statistical model that correlates variations in physicochemical properties with changes in biological activity.

The process would typically involve:

Descriptor Calculation: For a series of synthesized analogues, a wide range of molecular descriptors would be calculated. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors, as well as quantum-chemical parameters that describe electronic properties like orbital energies and charge distributions. researchgate.net

Model Generation: Using statistical methods like multiple linear regression (MLR), a mathematical model is generated that links a subset of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds to ensure its robustness and reliability. mdpi.com

Such a model could reveal, for example, that biological activity is positively correlated with the hydrophobicity of a substituent at the 5-position of the pyridine ring and negatively correlated with the steric bulk at the 4-position of the azepane ring. This information provides invaluable guidance for designing future analogues with potentially enhanced potency and more favorable properties.

Preclinical Biological Activity and Pharmacological Profiling

Investigation of Biochemical Targets (In Vitro Studies)

There is no available information regarding the interaction of 2-(Azepan-1-yl)-5-bromopyridin-3-amine with the specified enzyme or receptor targets.

In Vitro Biological Efficacy Studies

The efficacy of this compound in the specified antimicrobial and antiparasitic assays has not been documented.

Antithrombolytic Activity

No studies reporting the evaluation of this compound for antithrombolytic or antiplatelet activity are available in the public domain.

In Vitro Metabolic Stability Assessment

Information regarding the metabolic fate and stability of this compound is not publicly available. This includes data on its stability in various in vitro systems.

Liver Microsomal Stability (Determination of Half-Life (t1/2) and Intrinsic Clearance (CLint))

No data has been published detailing the half-life (t1/2) or intrinsic clearance (CLint) of this compound in human or animal liver microsomes.

Hepatocyte Stability Profiling

There are no available reports on the metabolic stability of this compound when incubated with cryopreserved or fresh hepatocytes from any species.

Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) Enzyme Inhibition/Induction

The potential for this compound to act as an inhibitor or inducer of Cytochrome P450 (CYP) or Flavin-Containing Monooxygenase (FMO) enzymes has not been reported in the scientific literature.

Preclinical In Vivo Efficacy Models

There is no available information on the evaluation of this compound or its compound class in any preclinical animal models for any disease state.

Intellectual Property Landscape and Patent Analysis

Review of Patented Analogues and Related Chemical Classes

While a patent explicitly claiming the exact structure of 2-(Azepan-1-yl)-5-bromopyridin-3-amine is not readily identifiable, the patent literature is replete with analogues and related chemical classes that share its core structural motifs. The primary therapeutic area for these related compounds is oncology, with a significant number of patents directed towards protein kinase inhibitors. nih.gov

The 2,3-diaminopyridine (B105623) core is a key feature. For instance, patent US-9108984-B2 discloses a series of substituted diamino-pyridine and diamino-pyrimidine derivatives that modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer and inflammatory disorders. nih.gov This patent highlights the utility of the diamino-scaffold in generating potent and selective kinase inhibitors.

Furthermore, the substitution of a cyclic amine, such as piperazine (B1678402) or piperidine, at the 2-position of a pyridine (B92270) ring is a common strategy in the design of kinase inhibitors. The patent for Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) is a prominent example, showcasing a substituted 2-aminopyridine (B139424) core. nih.gov Similarly, patents for dual Src/Abl kinase inhibitors describe 2-(aminopyrimidinyl)thiazole-5-carboxamides, where a piperazine-substituted pyrimidine (B1678525) acts as a key pharmacophore. nih.gov These examples underscore the established value of incorporating a cyclic amine adjacent to an amino group on a nitrogen-containing heterocycle.

Fused heterocyclic systems based on the pyridine ring are also heavily patented. Pyrrolo[2,3-b]pyridines and pyrazolo[3,4-b]pyridines are particularly prevalent scaffolds found in numerous patents for kinase inhibitors. google.comgoogle.com These bicyclic systems often serve as "hinge-binders," forming critical hydrogen bonds with the kinase enzyme. The extensive patenting of these fused systems indicates a mature area of research, where novelty is often pursued through specific substitution patterns.

The table below summarizes representative examples of patented chemical classes and specific analogues related to this compound.

| Patent/Source | Related Chemical Class/Analogue | Therapeutic Target/Application | Key Structural Features |

| US-9108984-B2 | Substituted Diamino-Pyridine Derivatives | PI3K Inhibition | Diamino-pyridine core, aryl and heteroaryl substitutions. |

| EP2395004A3 | Pyrrolo[2,3-b]pyridine Derivatives | Protein Kinase Inhibition | Fused bicyclic (azaindole) core, various substitutions to achieve selectivity. |

| US9187473B2 | 5-(Pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine Derivatives | LRRK2 Kinase Inhibition | Fused pyrazolopyridine core, often with additional heterocyclic substituents. |

| US9868739B2 | 7-Cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (Ribociclib) | CDK4/CDK6 Inhibition | 2-(Piperazinyl-pyridinylamino) core attached to a fused pyrimidine system. |

| J Med Chem, 2004 | N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib) | Dual Src/Abl Kinase Inhibition | Piperazine-substituted pyrimidine linked to a thiazole (B1198619) carboxamide. |

Strategic Patenting Considerations for Pyridine and Azepane Derivatives

Given the crowded patent landscape for pyridine-based compounds, particularly kinase inhibitors, strategic considerations are paramount for securing robust intellectual property protection. Key elements include establishing novelty, demonstrating an inventive step, and defining an appropriate scope of the claims.

Novelty and Inventive Step: Novelty for a new chemical entity like this compound can be established if the exact structure has not been previously disclosed. However, the inventive step (or non-obviousness) is a higher hurdle. An invention is generally considered non-obvious if it would not have been apparent to a person of ordinary skill in the art. For pyridine and azepane derivatives, this can be demonstrated by:

Unexpected Therapeutic Activity: Showing that the compound possesses surprisingly high potency, selectivity, or a novel mechanism of action compared to structurally similar compounds in the prior art.

Improved Physicochemical Properties: Demonstrating advantages in solubility, metabolic stability, oral bioavailability, or a reduced toxicity profile that are not predictable from known analogues.

Novel Synthetic Methods: Patenting a new, more efficient, scalable, or stereoselective synthesis process for the compound or its intermediates can provide valuable IP protection, even if the final compound is known. google.com Patents covering the synthesis of intermediates like 2-amino-3-nitro-5-halogenopyridines demonstrate this strategy. google.com

Claim Drafting: The scope of patent claims is critical.

Broad Markush Claims: These claims define a genus of related compounds, often covering variations in substituents at different positions on the pyridine and azepane rings. This strategy aims to protect a wide chemical space around a lead compound, preventing competitors from easily creating non-infringing analogues. For example, a claim might cover various cyclic amines at the 2-position, different halogens or other groups at the 5-position, and further substitutions on the azepane ring.

Narrow Claims: These are directed to a specific compound or a small group of highly active compounds. While offering less breadth, they are often more defensible against prior art challenges. A robust patent application typically includes a mix of broad and narrow claims.

Patents can also be filed for new medical uses of a known compound ("use patents") or for specific formulations that improve drug delivery or stability.

Implications for Future Academic Research and Development Directions

The dense patenting activity surrounding pyridine derivatives has significant implications for both academic research and commercial drug development.

Navigating the Crowded Kinase Inhibitor Space: The majority of patents for related structures are focused on kinase inhibition. nih.gov For new entrants, this means that developing a novel pyridine-based kinase inhibitor requires careful navigation to ensure freedom to operate. A promising strategy is "scaffold hopping," where the core pyridine structure is replaced with a bioisosteric, non-infringing scaffold that maintains the key interactions with the biological target. Alternatively, research can focus on developing inhibitors that target novel allosteric sites on kinases, which may represent a less crowded IP space.

Exploring New Biological Targets: A significant opportunity lies in exploring the therapeutic potential of the this compound scaffold and its analogues against targets other than kinases. The structural motifs present are versatile and could show activity against other enzyme families, G-protein coupled receptors (GPCRs), or ion channels. Academic research can play a crucial role in screening these compounds against a wide range of biological targets to identify novel therapeutic applications, which could then be patented as new medical uses.

Focus on Process Innovation: As many foundational pyridine-based scaffolds are already patented, there is a growing emphasis on developing innovative and cost-effective manufacturing processes. google.com Academic and industrial collaborations could focus on creating novel catalytic methods or flow chemistry processes for the synthesis of these complex heterocyclic systems. Such process patents can provide a strong competitive advantage, even for compounds that are approaching the end of their composition-of-matter patent life.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Azepan-1-yl)-5-bromopyridin-3-amine, and how are intermediates characterized?

- Methodological Answer : A common approach involves sequential functionalization of pyridine derivatives. For example, bromination at the 5-position of 3-nitropyridine can be followed by azepane substitution via nucleophilic aromatic substitution (SNAr). Reduction of the nitro group to an amine is typically achieved using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like SnCl₂ . Characterization relies on LCMS for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns and purity. For instance, ¹H NMR of analogous compounds shows distinct aromatic proton splitting (δ 7.2–7.7 ppm) and amine proton signals (δ ~5.7 ppm) .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- Methodological Answer : LCMS (ESI/APCI) confirms the molecular ion peak (e.g., [M+H]⁺ = ~343–385 m/z for brominated analogs) . ¹H NMR resolves aromatic protons (e.g., doublets at δ 7.7 ppm for ortho-substituted bromine) and azepane’s aliphatic protons (δ 1.5–2.2 ppm). ¹³C NMR identifies carbonyl carbons (e.g., δ ~170 ppm for acetylated derivatives) and quaternary carbons adjacent to bromine . Cross-validation with elemental analysis or X-ray crystallography (if single crystals are obtained) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in azepane substitution reactions?

- Methodological Answer : Contradictory yields (e.g., 80–92% in similar syntheses ) may stem from steric hindrance or electronic effects. Optimization strategies include:

- Temperature : Elevated temperatures (80–120°C) for SNAr reactions to enhance reactivity.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of azepane and intermediates.

- Catalysis : Using phase-transfer catalysts (e.g., TBAB) to facilitate nucleophile accessibility.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 min vs. 24 hr conventional) and improves yields via uniform heating .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

- Methodological Answer : Bromine’s heavy atom effect can cause absorption errors, while azepane’s flexibility complicates refinement. SHELXL is preferred for small-molecule refinement due to its robust handling of disordered atoms. Strategies include:

- Data collection : High-resolution synchrotron data (≤0.8 Å) to resolve positional ambiguities.

- Restraints : Applying geometric restraints to azepane’s cycloheptane ring during refinement.

- Twinned data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How do electronic effects of the azepane and bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating azepane group (via lone pair conjugation) activates the pyridine ring toward electrophilic substitution but deactivates it toward Pd-catalyzed couplings (e.g., Suzuki). Bromine’s σ-withdrawing effect further modulates reactivity. For Suzuki-Miyaura couplings, optimized conditions include:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Base : Cs₂CO₃ to enhance transmetallation.

- Microwave irradiation : Accelerates coupling (e.g., 100°C, 1 hr) while minimizing decomposition .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for bromopyridine derivatives under varying solvent conditions?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can alter proton chemical shifts by 0.1–0.3 ppm. For example, amine protons in DMSO-d₆ may appear deshielded (δ 5.7 ppm) due to hydrogen bonding, whereas in CDCl₃, they may integrate poorly due to exchange broadening. Consistency requires:

- Standardization : Use the same solvent for comparative studies.

- VT-NMR : Variable-temperature experiments to resolve dynamic effects.

- 2D techniques : HSQC/HMBC to confirm connectivity in ambiguous cases .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.